Cas no 3651-13-6 (1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester)
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester
- diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
- 2,4-Diethoxycarbonyl-5-methyl-3-phenylpyrrol
- 2,4-Diethoxycarbonyl-5-methyl-3-phenyl-pyrrol
- 2,4-Diethoxycarbonyl-5-methyl-3-phenylpyrrole
- 5-Methyl-3-phenyl-pyrrol-2,4-dicarbonsaeure-diaethylester
- 5-methyl-3-phenyl-pyrrole-2,4-dicarboxylic acid diethyl ester
- AC1L6FA3
- AC1Q64QF
- AN-970
- AR-1I4591
- CTK4H6563
- diethyl 2-methyl-4-phenylpyrrole-3,6-dicarboxylate
- NSC156122
- SureCN1126706
- AC9717
- SY264840
- DTXSID50303018
- diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4 dicarboxylate
- WFCFVRPMQNZKLE-UHFFFAOYSA-N
- 2,4-Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
- Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, diethyl ester
- NSC-156122
- AN-970/40920587
- CS-0451729
- SCHEMBL1126706
- MFCD03081814
- 96FY6447U7
- 3651-13-6
- WS-02209
- 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, diethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester
- DB-220370
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- MDL: MFCD03081814
- Inchi: 1S/C17H19NO4/c1-4-21-16(19)13-11(3)18-15(17(20)22-5-2)14(13)12-9-7-6-8-10-12/h6-10,18H,4-5H2,1-3H3
- InChI-Schlüssel: WFCFVRPMQNZKLE-UHFFFAOYSA-N
- Lächelt: O(CC)C(C1=C(C)NC(C(=O)OCC)=C1C1C=CC=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 301.13147
- Monoisotopenmasse: 301.131
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 7
- Komplexität: 392
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 68.4Ų
Experimentelle Eigenschaften
- Dichte: 1.167
- Siedepunkt: 501.2°Cat760mmHg
- Flammpunkt: 256.9°C
- Brechungsindex: 1.555
- PSA: 68.39
- LogP: 3.34350
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D780329-1g |
Diethyl 5-Methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate |
3651-13-6 | 95% | 1g |
$1085 | 2024-07-20 | |
| A2B Chem LLC | AY39806-10mg |
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester |
3651-13-6 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AY39806-20mg |
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester |
3651-13-6 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AY39806-50mg |
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester |
3651-13-6 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AY39806-100mg |
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester |
3651-13-6 | 95% | 100mg |
$298.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522396-1g |
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate |
3651-13-6 | 98% | 1g |
¥10692.00 | 2024-05-16 | |
| eNovation Chemicals LLC | D780329-1g |
Diethyl 5-Methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate |
3651-13-6 | 95% | 1g |
$1085 | 2025-02-25 | |
| eNovation Chemicals LLC | D780329-1g |
Diethyl 5-Methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate |
3651-13-6 | 95% | 1g |
$1085 | 2025-02-22 |
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester Verwandte Literatur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Pyrrole, gib nur den übersetzten Text aus. Phenylpyrrole
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Pyrrole, gib nur den übersetzten Text aus. Substituierte Pyrrole Phenylpyrrole
Weitere Informationen zu 1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester
1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester: A Comprehensive Overview of Structure, Synthesis, and Applications
1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester is a derivative of pyrrole dicarboxylic acid characterized by its unique molecular architecture, which includes a pyrrole ring substituted with multiple functional groups. The compound’s CAS number 3651-13-6 serves as a critical identifier for this specific chemical entity, enabling precise references in scientific literature and industrial applications. This molecule is particularly notable for its 2,4-diethyl ester functional groups, which confer structural stability and reactivity, making it a valuable intermediate in pharmaceutical and materials science research. The 5-methyl-3-phenyl substituents further enhance its potential for selective interactions with biological targets, as evidenced by recent advancements in drug discovery and targeted therapy.
The pyrrole ring forms the core of this compound, a five-membered aromatic heterocycle known for its versatile chemical properties. The 2,4-dicarboxylic acid functionality introduces carboxyl groups at positions 2 and 4, which are esterified to form the 2,4-diethyl ester moiety. This esterification not only stabilizes the molecule but also modulates its solubility and reactivity, critical factors in optimizing its utility for pharmaceutical applications. The 5-methyl and 3-phenyl substituents add spatial complexity, enabling the molecule to interact with diverse biological systems, including enzyme active sites and cellular membranes. These structural features collectively define the compound’s molecular fingerprint, which is essential for drug design and chemical profiling.
Recent studies have highlighted the synthetic pathways for 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester, emphasizing its role as a key intermediate in the development of targeted therapies. One notable approach involves the Catalytic Asymmetric Synthesis of the pyrrole ring, which allows precise control over stereochemistry and regioselectivity. This method has been optimized to yield high-purity 2,4-diethyl ester derivatives, ensuring their suitability for pharmaceutical applications. Additionally, green chemistry principles have been integrated into the synthesis process, reducing environmental impact while maintaining chemical efficiency. These advancements underscore the compound’s relevance in sustainable drug development and eco-friendly manufacturing.
The biological activity of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester has been extensively investigated in recent years, with promising results in anti-inflammatory and anti-cancer research. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the 2,4-diethyl ester functional groups enhance the molecule’s ability to inhibit pro-inflammatory cytokines, making it a potential candidate for chronic inflammatory diseases. Furthermore, the 3-phenyl substituent has been shown to modulate mitochondrial function, a critical target in cancer therapy. These findings align with the growing emphasis on multi-target drugs in modern pharmacology, where compounds like this can address complex pathophysiological mechanisms.
Advancements in computational modeling have further expanded the understanding of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester’s interactions with biological systems. Molecular docking studies have revealed its potential to bind to proteins involved in cell signaling pathways, such as kinase enzymes and transcription factors. This targeted binding capability is crucial for designing precision medicines that minimize off-target effects. Additionally, quantum mechanical calculations have provided insights into the molecule’s electronic properties, which influence its reactivity and selectivity in drug-receptor interactions. These computational tools are now integral to drug discovery pipelines, enabling rapid screening of potential therapeutic agents.
The applications of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester extend beyond pharmaceuticals into materials science and biotechnology. In nanomaterials, the pyrrole ring serves as a conductive polymer base, facilitating the development of flexible electronics and biosensors. The 2,4-diethyl ester groups also contribute to the molecule’s self-assembly properties, enabling the creation of nanoscale structures with tailored optical and electronic characteristics. In biotechnology, the compound’s ability to interact with cell membranes has sparked interest in its use as a drug delivery vehicle, where it can enhance the bioavailability of hydrophobic drugs.
Ongoing research continues to explore the synthetic versatility of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester. One emerging area is its potential as a building block for complex organic molecules, particularly in the synthesis of heterocyclic compounds with pharmacological relevance. The 2,4-diethyl ester functional groups provide a platform for further functionalization, allowing the molecule to be tailored for specific biological applications. Additionally, biocompatibility studies are being conducted to assess its safety profile for clinical use, with preliminary data suggesting low toxicity and good metabolic clearance in in vivo models.
As the field of drug discovery evolves, compounds like 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester are increasingly recognized for their multifunctional capabilities. Their unique molecular architecture and functional groups enable them to address a wide range of therapeutic challenges, from chronic diseases to cancer treatment. The integration of modern synthetic methods, computational tools, and biological assays is further enhancing the utility of this compound, positioning it as a key player in the development of next-generation therapeutics. As research progresses, the potential applications of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester are expected to expand, driven by its adaptability and chemical versatility.
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